tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909598
InChI: InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3
SMILES:
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15909598

Molecular Formula: C14H24N4O2

Molecular Weight: 280.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate -

Specification

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
IUPAC Name tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3
Standard InChI Key FMXLNRZMWXKHAK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclic pyrazolo[4,3-c]pyridine core, where the pyrazole ring is fused to a partially hydrogenated pyridine ring. The tert-butyl carbamate group is attached via a methylene bridge to the pyrazole’s 3-position, while a methyl group occupies the 1-position of the pyridine ring . This configuration confers rigidity and influences solubility and reactivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H24N4O2\text{C}_{14}\text{H}_{24}\text{N}_4\text{O}_2
Molar Mass (g/mol)280.37
Purity≥95%
Storage ConditionsCool, dry environment

Nomenclature and Synonyms

The compound is systematically named as tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate. Common synonyms include Methyl-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethyl)-carbamic acid tert-butyl ester and Carbamic acid, N-methyl-N-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-, 1,1-dimethylethyl ester .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step reactions starting from pyrazolo-pyridine precursors. A common approach includes:

  • Cyclization: Formation of the pyrazolo[4,3-c]pyridine ring via condensation of hydrazine derivatives with cyclic ketones .

  • Methylation: Introduction of the methyl group at the pyridine’s 1-position using methylating agents like methyl iodide .

  • Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine to install the carbamate group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
CyclizationHydrazine hydrate, ethanol, reflux65%
MethylationCH₃I, K₂CO₃, DMF, 50°C78%
Carbamation(Boc)₂O, Et₃N, DCM, rt82%

Purification and Quality Control

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Suppliers report purity ≥95%, verified by HPLC and NMR .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in ethanol. It is stable under inert atmospheres but may degrade upon prolonged exposure to moisture .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.55 (t, 2H, CH₂), 3.05 (s, 3H, N-CH₃), 4.15 (s, 2H, N-CH₂) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses . Its pyrazolo-pyridine core is prevalent in kinase inhibitors and TLR modulators .

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